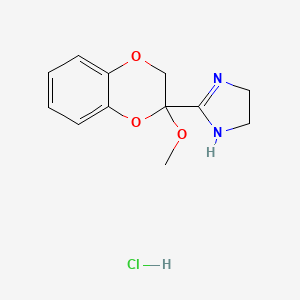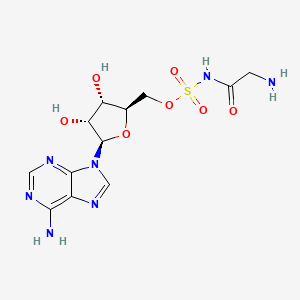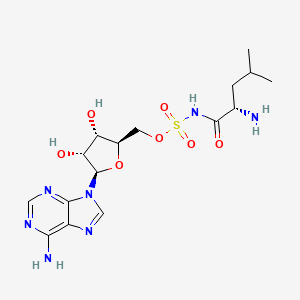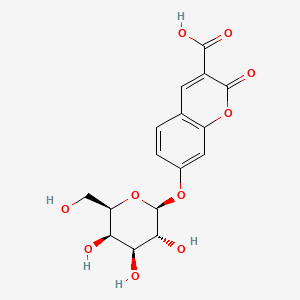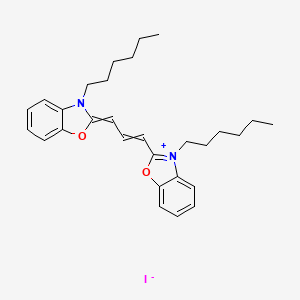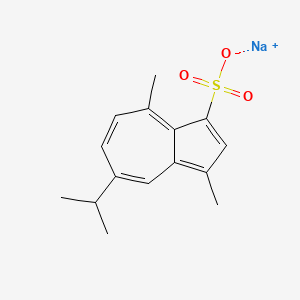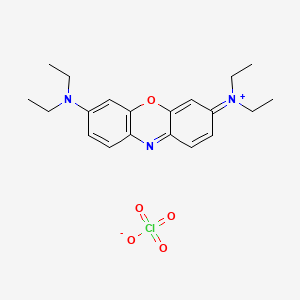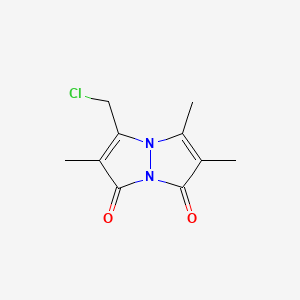
Stilbamidine
概述
描述
Stilbamidine is a diamidine compound known for its strong activity against bacteria, protozoa, and fungi. It has been used clinically in the treatment of systemic mycosis, visceral leishmaniasis, and African trypanosomiasis . This compound is part of the aromatic diamidine series, which includes other compounds like pentamidine, propamidine, and berenil .
科学研究应用
Stilbamidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of nucleic acids due to its affinity for DNA.
Medicine: Used in the treatment of diseases like visceral leishmaniasis and African trypanosomiasis.
Industry: Utilized in the production of other chemical compounds and pharmaceuticals.
作用机制
Stilbamidine exerts its effects by binding to nucleic acids, particularly DNA. This binding interferes with the replication and transcription processes, leading to the inhibition of cell division and reproduction . In trypanosomes, this compound selectively binds to kinetoplastic DNA, disrupting the replication of extranuclear circular DNA .
实验室实验的优点和局限性
Stilbamidine has several advantages for lab experiments. It is a highly specific and sensitive probe for nucleic acids that can be used to detect small amounts of DNA or RNA. It is also relatively easy to use and does not require specialized equipment. However, this compound has some limitations. It is not suitable for live cell imaging as it is toxic to cells at high concentrations. It also has a limited range of excitation and emission wavelengths, which can limit its use in multiplex assays.
未来方向
There are several future directions for the use of stilbamidine in scientific research. One area of interest is the development of new fluorescent probes based on this compound that have improved properties such as increased specificity and sensitivity. Another area of interest is the use of this compound in combination with other probes to study complex biological systems. Finally, this compound could be used in the development of new diagnostic tools for the detection of nucleic acids in clinical samples.
In conclusion, this compound is a valuable tool for scientific research that has many applications in the study of nucleic acids. Its unique properties make it a highly specific and sensitive probe that can be used to detect small amounts of DNA or RNA. While it has some limitations, this compound has many advantages that make it a useful tool for lab experiments. With further research, this compound could be used in the development of new diagnostic tools and the study of complex biological systems.
生化分析
Biochemical Properties
Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .
Molecular Mechanism
It is known that this compound has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of this compound occurs when the latter are maintained for a number of weeks at 37°C .
Metabolic Pathways
It is known that this compound interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.
Transport and Distribution
This compound is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of this compound was shown to depend upon the unchanged drug retained in tissues, especially the liver .
Subcellular Localization
Given its affinity for nucleic acids, primarily DNA , it is likely that this compound localizes to the nucleus where it can interact with DNA.
准备方法
Stilbamidine can be synthesized through various synthetic routes. One common method involves the reaction of 4,4’-diaminostilbene with formamide under specific conditions . The industrial production of this compound typically involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
化学反应分析
Stilbamidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Stilbamidine is similar to other aromatic diamidines like pentamidine, propamidine, and berenil. it is unique in its specific binding affinity for DNA and its strong activity against a wide range of pathogens . Other similar compounds include:
Pentamidine: Used primarily in the treatment of Pneumocystis pneumonia and leishmaniasis.
Propamidine: Known for its antimicrobial properties.
Berenil: Used in the treatment of trypanosomiasis.
属性
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURVNDSFNJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861808 | |
| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122-06-5 | |
| Record name | Stilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
